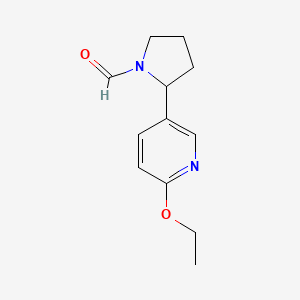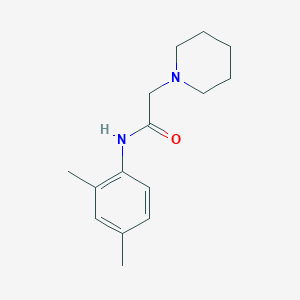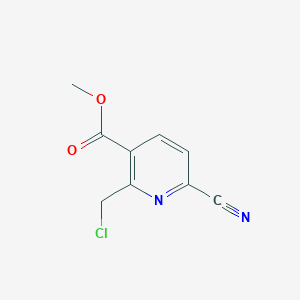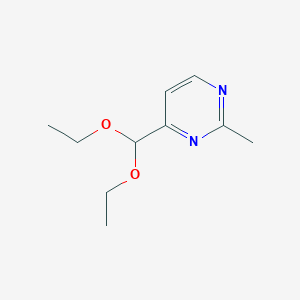
2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethoxypyridine moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This process typically includes the formation of pyrrolidine-2-carbaldehyde followed by further functionalization to introduce the ethoxypyridine group . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Common reagents used in these reactions include oxidants and specific additives to achieve the desired selectivity and yield . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications. It is used as a versatile scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . This compound is also employed in the synthesis of bioactive molecules with target selectivity, making it valuable in medicinal chemistry . Additionally, it finds applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its biological activity by influencing the binding mode to enantioselective proteins . This compound’s ability to modulate the pharmacophore space and contribute to the three-dimensional coverage of molecules enhances its effectiveness in various applications .
Comparison with Similar Compounds
2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological profiles. The unique combination of the ethoxypyridine moiety and the pyrrolidine ring in this compound provides distinct advantages in terms of reactivity and selectivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-6-5-10(8-13-12)11-4-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |
InChI Key |
ZPEAUSCGRUBHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)




![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)

![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)




